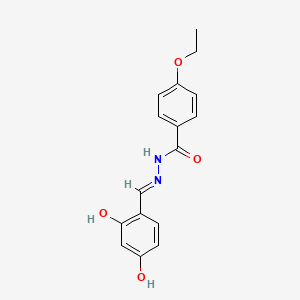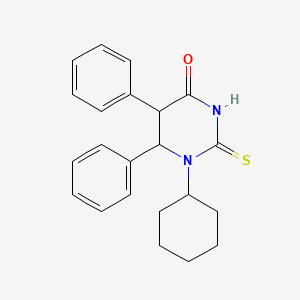![molecular formula C18H20N2O2 B6056849 11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one, also known as DT-13, is a novel compound with potential therapeutic applications. It belongs to the class of diazatricyclic compounds and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of 11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one is not fully understood. However, it has been suggested that it acts by inhibiting various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, it has been found to reduce the production of reactive oxygen species, which are involved in the development of various diseases.
実験室実験の利点と制限
11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has several advantages for lab experiments. It is a novel compound with potential therapeutic applications, which makes it an interesting target for research. It has been found to exhibit a range of biological activities, which allows for the investigation of its mechanism of action. However, there are also limitations to the use of this compound in lab experiments. Its synthesis method is complex, which makes it difficult to produce large quantities of the compound. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.
将来の方向性
There are several future directions for the research on 11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, which makes it a promising target for drug development. Another direction is to investigate its mechanism of action in more detail. Understanding how this compound works at the molecular level could lead to the development of more effective treatments for cancer and other diseases. Additionally, future research could focus on the synthesis of analogs of this compound, which could have improved biological activity and pharmacokinetic properties.
合成法
11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2,4-pentanedione with hydrazine hydrate to form 2,4-pentanedione hydrazone. This is followed by the reaction of 2,4-pentanedione hydrazone with 3-hydroxybenzaldehyde to form this compound. The purity of the compound can be increased through recrystallization and purification techniques.
科学的研究の応用
11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to possess antibacterial activity against a range of gram-positive and gram-negative bacteria.
特性
IUPAC Name |
11-[(3-hydroxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-16-4-1-3-13(8-16)9-19-10-14-7-15(12-19)17-5-2-6-18(22)20(17)11-14/h1-6,8,14-15,21H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDBJVJJFLFFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[bis(2-hydroxyethyl)amino]-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6056773.png)
![methyl 2-{[3-(2,4-dichlorophenyl)acryloyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6056777.png)

![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-thienyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6056785.png)
![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6056805.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6056821.png)


![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)
![1-cyclohexyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6056870.png)